molecular formula C8H9F3O4S B8664098 5-Methyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

5-Methyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B8664098
M. Wt: 258.22 g/mol
InChI Key: KBWMXEZKHJKYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H9F3O4S and its molecular weight is 258.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9F3O4S

Molecular Weight

258.22 g/mol

IUPAC Name

(5-methyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H9F3O4S/c1-5-2-6(12)4-7(3-5)15-16(13,14)8(9,10)11/h4-5H,2-3H2,1H3

InChI Key

KBWMXEZKHJKYFO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methylcyclohexane-1,3-dione (1.0 equiv.) in DCM (0.5M) was added Na2CO3 (1.1 equiv.) and cooled to 0° C. Added Tf2O (1.0 equiv.) in DCM (5.0 M) dropwise over 1 hr at 0° C. under a nitrogen atmosphere. Upon addition, the reaction was stirred for 1 hr at room temperature (dark red solution). The solution was filtered and the filtrate was quenched by careful addition of saturated NaHCO3 with vigorous stirring until pH=7. The solution was transferred to a separatory funnel and the layers were separated. The organic layer was washed with brine, dried with Na2SO4, filtered, concentrated under vacuo and dried under high vacuum for 15 min to yield 5-methyl-3-oxocyclohex-1-enyl trifluoromethanesulfonate as light yellow oil in 78% yield. The triflate decomposes upon storage and should be used immediately for the next reaction. LC/MS=259.1/300.1 (M+H and M+CH3CN); Rt=0.86 min, LC=3.84 min. 1H-NMR (400 MHz, CDCl3) δ ppm: 6.05 (s, 1H), 2.70 (dd, J=17.2, 4.3, 1H), 2.53 (dd, J=16.6, 3.7, 1H), 2.48-2.31 (m, 2H), 2.16 (dd, J=16.4, 11.7, 1H), 1.16 (d, J=5.9, 3H).
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